2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c1-15-6-11-2-3(5(13)14)4(12-6)7(8,9)10/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUESBDOBYRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425096 | |
| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-17-5 | |
| Record name | 2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method, detailed in CN104672168A/B, involves three sequential steps:
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Chlorination : Trifluoroacetic ethyl acetoacetate reacts with sulfuryl chloride (SO₂Cl₂) at -15°C to 15°C.
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Cyclization : The chlorinated intermediate undergoes cyclization with thioacetamide in ethanol under reflux.
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Hydrolysis : Basic hydrolysis (NaOH) converts the ester to the carboxylic acid, followed by acidification (HCl).
Optimized Conditions
-
Chlorination :
-
Cyclization :
-
Hydrolysis :
Advantages
-
Ethanol replaces toxic solvents (e.g., DMF, acetonitrile), enhancing safety.
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High recovery of unreacted starting material (>95%) via vacuum distillation.
Alternative Synthesis via Acetonitrile-Mediated Cyclization
Methodology
Ambeed’s protocol diverges by using acetonitrile and tri-n-propylamine:
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Chain Reaction : Ethyl trifluoroacetoacetate and thioacetamide react at 30°C.
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Cyclization : Tri-n-propylamine catalyzes ring formation at 70°C.
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Hydrolysis : 45% NaOH at 55°C, followed by HCl acidification.
Limitations
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Acetonitrile toxicity necessitates careful handling and waste management.
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Tri-n-propylamine complicates purification compared to ethanol-based methods.
Halogen-Exchange Approach for Intermediate Synthesis
Iodomethyl Intermediate Preparation
A study in ACS Omega describes synthesizing 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine as a precursor:
Utility
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The iodomethyl group facilitates further functionalization (e.g., Suzuki coupling).
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Requires column chromatography, limiting industrial applicability.
Comparative Analysis of Synthetic Routes
Industrial-Scale Recommendations
The one-pot method is optimal for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols and Aldehydes: From reduction of the carboxylic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an active pharmaceutical ingredient (API). Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Agricultural Sciences
The compound may also find utility in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with enhanced herbicidal activity.
Table: Comparison of Herbicidal Activity
| Compound Name | Activity Level | Mechanism of Action |
|---|---|---|
| 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | TBD | TBD |
| Trifloxysulfuron-sodium | High | Inhibition of acetolactate synthase |
| Pyrimidinyl herbicides | Moderate | Disruption of photosynthesis |
While specific data for this compound is still emerging, related compounds have been effective in controlling weed growth through targeted action on key metabolic pathways in plants.
Synthetic Chemistry
The synthesis of this compound typically involves several key steps, including the introduction of the methylthio and trifluoromethyl groups onto the pyrimidine backbone. This synthetic route is crucial for producing derivatives with tailored biological activities.
Synthesis Overview:
- Starting Materials : Pyrimidine derivatives.
- Reagents : Methylthio and trifluoromethylating agents.
- Conditions : Varying temperatures and solvents depending on the reactivity of the starting materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. Generally, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability. The methylthio group can participate in redox reactions, potentially affecting the compound’s reactivity and interaction with enzymes.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, depending on its structure and functional groups.
Receptors: It can bind to biological receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can be compared to related pyrimidine derivatives to highlight differences in reactivity, synthetic utility, and applications. Below is a detailed analysis:
Substituent Position and Functional Group Variations
Trifluoromethyl vs. Other Halogenated Groups
- LCMS: m/z 338 [M+H]⁺. Used in kinase-targeted therapies .
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (C₆H₅BrN₂O₂S): Bromine at C5 enables cross-coupling reactions (e.g., Suzuki-Miyaura). CAS: 50593-92-5 .
Carboxylic Acid Derivatives
- Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (C₈H₈F₃N₃O₂): Ethyl ester protects the carboxylic acid, improving stability during synthesis. Molecular weight: 235.16 .
- 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid diethyl ester (C₁₁H₁₄N₂O₄S): Dual ester groups at C4 and C5; used as a bifunctional building block .
Key Research Findings
Reactivity of Methylthio Group: The methylthio substituent in this compound can be displaced by amines or oxidized to sulfones, enabling diversification into analogs like 2-alkylamino or sulfonyl derivatives .
Synthetic Utility : The compound’s trifluoromethyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. For example, it reacts with boronic acids under Suzuki-Miyaura conditions to form biaryl pyrimidines .
Agrochemical Applications : Derivatives of this compound are intermediates in herbicides such as isoxaflutole, where the trifluoromethyl group improves resistance to metabolic degradation .
Biological Activity
2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a compound with the molecular formula C7H5F3N2O2S, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, including its antifungal, insecticidal, anticancer, and anti-inflammatory properties.
The compound features a pyrimidine ring substituted with a methylthio group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group, in particular, is noted for increasing lipophilicity and modifying the pharmacokinetic profile of compounds.
Antifungal Activity
Recent studies have demonstrated significant antifungal properties of various trifluoromethyl pyrimidine derivatives, including this compound. In vitro tests indicated that this compound exhibited potent activity against several fungal strains:
| Fungal Strain | Inhibition Rate (%) | Control (Tebuconazole) (%) |
|---|---|---|
| Botrytis cinerea | 96.76 | 96.45 |
| Sclerotinia sclerotiorum | 82.73 | 83.34 |
| Phomopsis sp. | 54.37 | N/A |
| Pyricutaria oryzae | 30.11 | N/A |
Compounds such as 5b , 5j , and 5l showed inhibition rates comparable to or exceeding that of the standard antifungal agent tebuconazole, indicating strong potential for agricultural applications in crop protection against fungal pathogens .
Insecticidal Activity
The insecticidal efficacy of the compound was assessed against common agricultural pests such as Spodoptera frugiperda and Mythimna separata. The results are summarized in the following table:
| Insect Species | Mortality Rate (%) at 500 µg/ml | Control (Chlorantraniliprole) (%) |
|---|---|---|
| Spodoptera frugiperda | 90.0 | >90 |
| Mythimna separata | 86.7 | >90 |
Notably, compound 5w demonstrated particularly high mortality rates against both species, suggesting its potential as a novel insecticide .
Anticancer Activity
The anticancer properties of this compound were evaluated using various cancer cell lines, including PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung). The results indicated:
| Cell Line | Concentration (µg/ml) | Mortality Rate (%) |
|---|---|---|
| PC3 | 5 | Lower than Doxorubicin |
| K562 | 5 | Lower than Doxorubicin |
| HeLa | 5 | Lower than Doxorubicin |
| A549 | 5 | Lower than Doxorubicin |
Although the compound exhibited lower activity compared to the standard chemotherapeutic agent doxorubicin, it still demonstrated promising anticancer effects warranting further investigation into its mechanism of action and potential modifications to enhance efficacy .
Anti-inflammatory Activity
Research into the anti-inflammatory effects of pyrimidine derivatives has shown that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2). For instance, studies reported IC50 values for COX-2 inhibition similar to those observed with established anti-inflammatory drugs like celecoxib:
| Compound | IC50 (µmol) |
|---|---|
| Compound from related study | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
These findings suggest that derivatives of pyrimidine could serve as effective anti-inflammatory agents .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid be optimized to improve yield?
- Methodological Answer : Optimize reaction conditions by adjusting temperature, catalyst load, and stoichiometry. For example, using trifluoromethylpyrimidine intermediates (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) as precursors, reflux in anhydrous solvents like dichloromethane with controlled base addition (e.g., NaOH) can enhance yield. Monitor reaction progress via TLC or HPLC to identify optimal quenching points .
Q. What purification techniques are recommended for isolating high-purity samples of this compound?
- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Recrystallization from polar aprotic solvents like acetonitrile or ethanol can further improve purity. Confirm purity via HPLC (>98%) and characterize melting points (e.g., analogs in show mp ranges of 287.5–293.5°C) .
Q. How can solubility parameters be determined, and what solvents are suitable for experimental workflows?
- Methodological Answer : Perform solubility screening using a tiered approach:
Test in common solvents (DMSO, ethanol, water) via sonication at 37°C.
For low solubility, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers. Avoid freeze-thaw cycles; store aliquots at -80°C for ≤6 months .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to SDS guidelines for trifluoromethylpyrimidine analogs, which highlight risks of skin/eye irritation and respiratory toxicity. Waste must be segregated and disposed via certified biohazard protocols .
Advanced Research Questions
Q. How can contradictions in NMR data during compound characterization be resolved?
- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR) and X-ray crystallography. For example, pyrimidine derivatives in were structurally confirmed via single-crystal X-ray diffraction (space group ) to resolve ambiguities in peak assignments .
Q. What strategies effectively identify byproducts or impurities in synthetic batches?
- Methodological Answer : Employ LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect low-abundance impurities. Compare fragmentation patterns with reference standards (e.g., drug impurity analogs in and ). Quantify using calibration curves and adjust reaction conditions to suppress side reactions .
Q. How can the compound’s stability under varying storage conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at -20°C, 4°C, and 25°C with controlled humidity.
- Analyze degradation via HPLC at intervals (e.g., 1, 3, 6 months).
- For analogs like ethyl pyrimidine carboxylates, degradation is minimized at -80°C with desiccants .
Q. What methodologies are used to study structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications at the methylthio or trifluoromethyl groups. Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate with computational docking studies. For example, pyrimidine carboxylates in were optimized for medicinal chemistry applications by varying substituents on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
